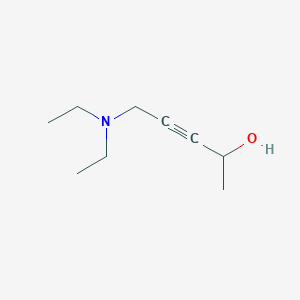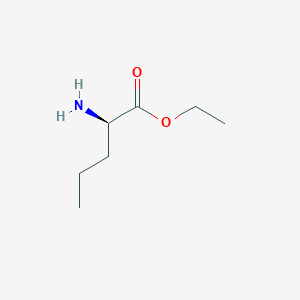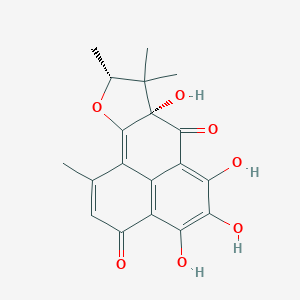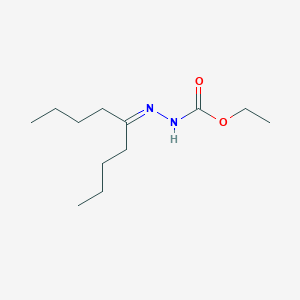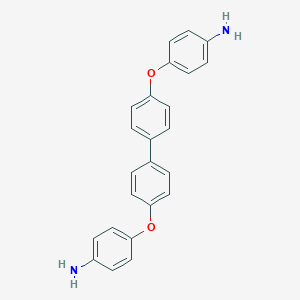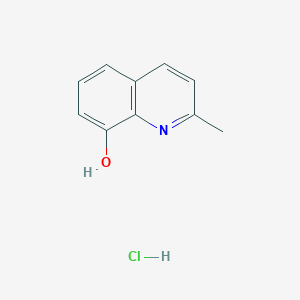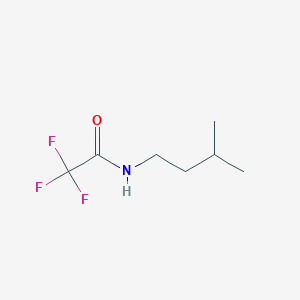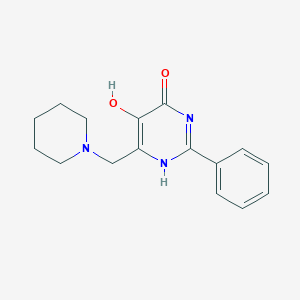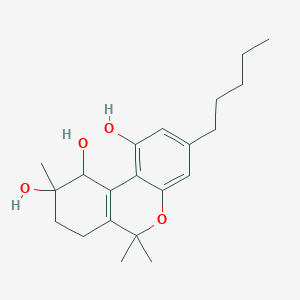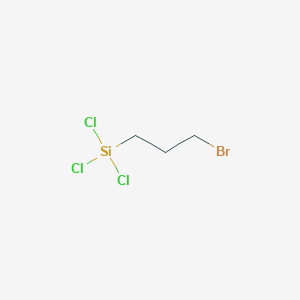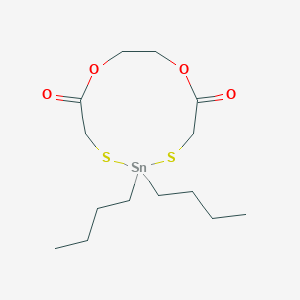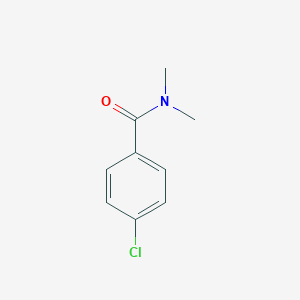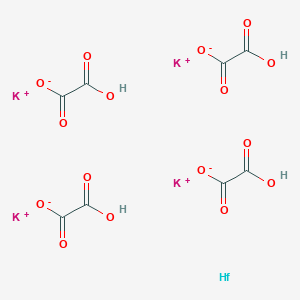![molecular formula C31H42N2O6 B085272 Propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) bis[3-(aziridin-1-yl)butanoate] CAS No. 13320-31-5](/img/structure/B85272.png)
Propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) bis[3-(aziridin-1-yl)butanoate]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) bis[3-(aziridin-1-yl)butanoate] is a synthetic compound that has been extensively studied in the field of scientific research. This compound is commonly referred to as PABA or PBAB, and it has been found to have numerous applications in both laboratory experiments and in the development of new drugs.
Mecanismo De Acción
The mechanism of action of PABA is not fully understood, but it is believed to work by inhibiting the growth and proliferation of cancer cells. This compound has been found to be particularly effective against certain types of cancer, including breast cancer and lung cancer.
Efectos Bioquímicos Y Fisiológicos
PABA has been found to have a number of biochemical and physiological effects on the body. It has been shown to induce DNA damage in cancer cells, leading to their death. PABA has also been found to have antioxidant properties, which may help to protect the body against oxidative stress and other forms of cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PABA has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been found to be highly effective in the treatment of cancer. However, there are also some limitations to the use of PABA in the laboratory. It can be toxic in high doses, and it may not be effective against all types of cancer.
Direcciones Futuras
There are a number of future directions for research on PABA. One area of interest is the development of new drugs based on the chemical structure of PABA. Researchers are also exploring the use of PABA in the development of new materials for use in electronics and other industries. Additionally, further studies are needed to fully understand the mechanism of action of PABA and its potential applications in the treatment of cancer.
Métodos De Síntesis
The synthesis of PABA involves the reaction of benzene-4,1-diyloxyethane-2,1-diyl with 3-(aziridin-1-yl)butanoic acid in the presence of propane-2,2-diyl diacetate. This reaction produces PABA, which can then be purified and used in various scientific applications.
Aplicaciones Científicas De Investigación
PABA has been extensively studied in the field of scientific research due to its unique chemical structure and properties. It has been found to have numerous applications in the development of new drugs, particularly in the treatment of cancer. PABA has also been used in the development of new materials for use in electronics and other industries.
Propiedades
Número CAS |
13320-31-5 |
|---|---|
Nombre del producto |
Propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) bis[3-(aziridin-1-yl)butanoate] |
Fórmula molecular |
C31H42N2O6 |
Peso molecular |
538.7 g/mol |
Nombre IUPAC |
2-[4-[2-[4-[2-[3-(aziridin-1-yl)butanoyloxy]ethoxy]phenyl]propan-2-yl]phenoxy]ethyl 3-(aziridin-1-yl)butanoate |
InChI |
InChI=1S/C31H42N2O6/c1-23(32-13-14-32)21-29(34)38-19-17-36-27-9-5-25(6-10-27)31(3,4)26-7-11-28(12-8-26)37-18-20-39-30(35)22-24(2)33-15-16-33/h5-12,23-24H,13-22H2,1-4H3 |
Clave InChI |
JEBTVWVLWHTMOZ-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)CC(C)N3CC3)N4CC4 |
SMILES canónico |
CC(CC(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)CC(C)N3CC3)N4CC4 |
Otros números CAS |
13441-88-8 13320-31-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



